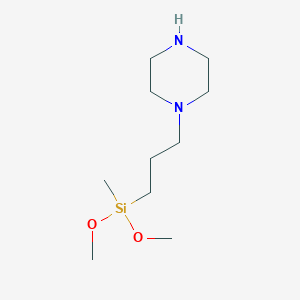

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDFURRFMJGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN1CCNCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Mechanism of Action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

Executive Summary

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane molecule that operates not through a biological or pharmacological pathway, but via a distinct chemical mechanism of action. It serves as a molecular bridge, or "coupling agent," designed to form a stable, covalent link between inorganic substrates and organic polymers or molecules. Its mechanism is a two-stage process dictated by its distinct chemical moieties. The dimethoxy(methyl)silyl group acts as an "inorganic anchor," undergoing hydrolysis and condensation to form robust siloxane bonds with hydroxyl-rich surfaces such as silica, glass, and metal oxides. Concurrently, the terminal piperazine group presents a reactive, nitrogen-rich functional site for interaction with organic systems. This guide provides a detailed exploration of this chemical mechanism, outlines field-proven experimental protocols for its application and characterization, and offers insights for researchers in materials science and surface engineering.

Introduction: A Molecule of Duality

In the realm of materials science, achieving a durable interface between dissimilar materials—such as an inorganic filler and an organic polymer matrix—is a formidable challenge. This compound is an archetypal example of a silane coupling agent engineered to solve this problem. Its structure is inherently dualistic, featuring:

-

A Silane Functional Group: The dimethoxy(methyl)silyl (-Si(OCH₃)₂(CH₃)) end is designed for inorganic reactivity. The methoxy groups are hydrolyzable, providing a pathway to anchor the molecule to inorganic surfaces.

-

An Organic Functional Group: The propyl-piperazine (-C₃H₆-N₂C₄H₈NH) end provides a versatile, nucleophilic, and basic functional group that can interact or react with a wide array of organic molecules and polymers.[1]

This guide will deconstruct the precise chemical reactions that govern its function, transforming it from a simple molecule into a sophisticated adhesion promoter and surface modifier.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its effective application.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | γ-Piperazinylpropylmethyldimethoxysilane, GP-108 | [3] |

| CAS Number | 128996-12-3 | [3] |

| Molecular Formula | C₁₀H₂₄N₂O₂Si | [2][4] |

| Molecular Weight | 232.40 g/mol | [2][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 71 °C @ 1 mmHg |

Core Chemical Mechanism of Action

The efficacy of this compound as a coupling agent is not a single event but a sequential chemical process.[5][6][7] This process can be divided into the mechanism of the silane anchor and the subsequent role of the piperazine terminus.

The anchoring mechanism involves a classic two-step hydrolysis and condensation reaction sequence, which is the cornerstone of how most alkoxysilane coupling agents function.[5][8][9][10][11]

Step 1: Hydrolysis The process begins with the activation of the silane in the presence of water. The two methoxy groups (-OCH₃) attached to the silicon atom are hydrolyzable. They react with water to form silanol groups (-OH) and release methanol as a byproduct.[12][13] This reaction can be catalyzed by acid or base.[12][14]

R-Si(CH₃)(OCH₃)₂ + 2H₂O ⇌ R-Si(CH₃)(OH)₂ + 2CH₃OH (where R = -CH₂CH₂CH₂-Piperazine)

Step 2: Condensation The newly formed, reactive silanol groups can then undergo condensation in two ways:

-

Inter-Silane Condensation: They can condense with each other to form oligomeric or polymeric siloxane networks (Si-O-Si).

-

Surface Condensation: More importantly, they condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like silica, glass, or metal oxides). This reaction forms highly stable, covalent siloxane bonds (Substrate-O-Si) and releases water.[5][10]

Substrate-OH + HO-Si(CH₃)(R)-OH → Substrate-O-Si(CH₃)(R)-OH + H₂O

This sequence effectively grafts the molecule onto the inorganic surface, leaving the piperazine-terminated propyl chain oriented away from the substrate.[10]

Once the silane is anchored, the piperazine ring becomes the functional interface with the organic phase. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which confers several key properties:[15]

-

Basicity and Nucleophilicity: The nitrogen atoms have lone pairs of electrons, making the ring basic and nucleophilic. This allows it to react with a variety of organic functional groups, such as epoxides and isocyanates, enabling its integration into polymer matrices like epoxy resins and polyurethanes.

-

Hydrogen Bonding: The secondary amine (-NH-) in the ring can act as a hydrogen bond donor, while both nitrogens can be hydrogen bond acceptors. This improves wetting, adhesion, and compatibility with polar organic systems.[15]

-

Chelating Ability: The nitrogen atoms can coordinate with metal ions, making piperazine-functionalized surfaces useful for applications in catalysis or for sequestering metal impurities.

-

Increased Solubility/Dispersibility: The polar nature of the piperazine ring can improve the dispersibility of functionalized inorganic particles into polar solvents or polymer melts.[16]

The introduction of the piperazine group thus modifies the surface energy and chemical reactivity of the inorganic substrate, making it compatible with a previously incompatible organic phase.[1][17]

Field Application & Experimental Protocols

A common and illustrative application of this coupling agent is the surface functionalization of mesoporous silica nanoparticles (MSNs) to enhance their properties for applications like controlled release or catalysis.[18][19]

This protocol describes a typical post-grafting method for modifying a silica-based material.[18][20]

Objective: To covalently graft this compound onto the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (e.g., SBA-15), dried under vacuum.

-

This compound.

-

Anhydrous Toluene.

-

Methanol.

-

Deionized Water.

-

Nitrogen or Argon gas supply.

Procedure:

-

Activation of Substrate: Dry the silica nanoparticles under high vacuum at >120°C for at least 12 hours to remove physisorbed water. This ensures the surface hydroxyl groups are available for reaction.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of silica per 50 mL of toluene). Sonicate for 15 minutes to ensure a uniform dispersion.

-

Silane Addition: Add this compound to the suspension. A typical loading is 1-2 mmol of silane per gram of silica.

-

Hydrolysis Catalyst (Optional but Recommended): Add a controlled, substoichiometric amount of water (e.g., 2 equivalents relative to the silane) to initiate hydrolysis. Agitation is critical to prevent localized high concentrations of water.

-

Grafting Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours with vigorous stirring. This drives the condensation reaction between the silanols and the silica surface.

-

Washing and Purification: Cool the reaction mixture to room temperature. Collect the functionalized nanoparticles by centrifugation or filtration.

-

Rinse thoroughly with toluene to remove unreacted silane and its oligomers.

-

Rinse thoroughly with methanol to remove any remaining byproducts.

-

Final Drying: Dry the purified, functionalized silica nanoparticles under vacuum at 60-80°C for 12 hours.

It is essential to validate the success of the grafting procedure. A combination of spectroscopic and analytical techniques is required.[21][22][23][24]

Objective: To confirm the covalent attachment of the piperazine-silane to the silica surface.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify functional groups.

-

Methodology: Acquire spectra of the pristine (unmodified) silica and the functionalized silica.

-

Expected Results: Compared to the pristine silica spectrum, the functionalized sample should exhibit new peaks corresponding to the C-H stretching of the propyl chain and piperazine ring (approx. 2850-2950 cm⁻¹) and potentially N-H bending vibrations. The broad Si-OH peak (around 3400 cm⁻¹) should decrease in intensity, while the Si-O-Si peak (around 1000-1100 cm⁻¹) may broaden or shift, indicating the formation of new siloxane bonds.[25]

B. X-ray Photoelectron Spectroscopy (XPS)

-

Purpose: To determine surface elemental composition and chemical states.

-

Methodology: Analyze the surface of both pristine and functionalized samples.

-

Expected Results: The pristine silica will show strong signals for Silicon (Si 2p) and Oxygen (O 1s). The functionalized sample will additionally show clear signals for Carbon (C 1s) and Nitrogen (N 1s), confirming the presence of the organic moiety on the surface. High-resolution scans of the N 1s peak can confirm the chemical environment of the piperazine nitrogens.[22][24]

C. Thermogravimetric Analysis (TGA)

-

Purpose: To quantify the amount of organic material grafted onto the inorganic surface.

-

Methodology: Heat both pristine and functionalized samples under an inert atmosphere (N₂) from room temperature to ~800°C at a controlled rate (e.g., 10°C/min).

-

Expected Results: The pristine, dried silica will show minimal weight loss. The functionalized silica will exhibit a distinct weight loss step, typically between 200°C and 600°C, corresponding to the thermal decomposition of the grafted piperazine-propyl groups. The percentage of weight loss can be used to calculate the grafting density (e.g., mmol of silane per gram of silica).

Conclusion

The mechanism of action of this compound is a well-defined, two-part chemical process that leverages the reactivity of its distinct functional ends. The silane moiety provides a robust and reliable method for covalent attachment to inorganic surfaces through hydrolysis and condensation, while the piperazine terminus offers a versatile and reactive interface for interaction with organic materials. This dual functionality makes it an effective coupling agent for improving adhesion, modifying surface properties, and creating advanced composite materials. Understanding this core mechanism is paramount for researchers and scientists seeking to rationally design and engineer the interface between the organic and inorganic worlds.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

-

Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Publikationen der UdS. Available at: [Link]

-

Effect of Piperazine Functionalization of Mesoporous Silica Type SBA-15 on the Loading Efficiency of 2-Mercaptobenzothiazole Corrosion Inhibitor. (2021). Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

-

3-Piperazinopropylmethyldimethoxysilane. PubChem, National Library of Medicine. Available at: [Link]

-

Surface spectroscopy characterization of the final silane functionalization... (2020). ResearchGate. Available at: [Link]

-

Silane Coupling Agents. Shin-Etsu Silicone. Available at: [Link]

-

Surface modification of piperazine-based nanofiltration membranes with serinol for enhanced antifouling properties... (2017). ResearchGate. Available at: [Link]

-

Structure and Mechanism of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd. Available at: [Link]

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). MDPI. Available at: [Link]

-

Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. (2022). MDPI. Available at: [Link]

- Hydrolysis and Condensation of Silicates: Effects on Structure. (1988). Journal of Non-Crystalline Solids.

-

Silane functionalization of WS2 nanotubes for interaction with poly(lactic acid). (2023). Nanoscale, RSC Publishing. Available at: [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. Available at: [Link]

-

The mechanism of action of silane coupling agent. Tangshan Sunfar New Materials Co., Ltd. Available at: [Link]

-

Piperazinyl propyl methyl dimethoxysilane. PubChem, National Library of Medicine. Available at: [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]

-

FTIR spectra of silanization. ResearchGate. Available at: [Link]

-

The mechanism of the silane coupling agent. (2016). Medium. Available at: [Link]

-

Synthesis and characterization of piperine-modified mesoporous silica nanoparticles for biomedical applications. (2024). PubMed. Available at: [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

-

Characterization of silanized titanium loaded with 2-heptylcyclopropane-1-carboxylic acid. Society for Biomaterials. Available at: [Link]

-

How Does a Silane Coupling Agent Work? Gelest Technical Library. Available at: [Link]

-

Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups... (2016). Polymer Chemistry, RSC Publishing. Available at: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). Polymers, MDPI. Available at: [Link]

- Hydrolysis of alkoxysilanes. Google Patents.

-

Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Piperazinopropylmethyldimethoxysilane | C10H24N2O2Si | CID 22665236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 128996-12-3 | this compound - AiFChem [aifchem.com]

- 4. Piperazinyl propyl methyl dimethoxysilane | C10H24N2O2Si | CID 138454388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 6. sunfar-silicone.com [sunfar-silicone.com]

- 7. medium.com [medium.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 10. gelest.com [gelest.com]

- 11. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 14. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and characterization of piperine-modified mesoporous silica nanoparticles for biomedical applications [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups and investigation on their oxidation activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]

- 24. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Surface Modification of Silica Nanoparticles with 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine (CAS 128996-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Silica Nanoparticles with Piperazine Functionality

Silica nanoparticles (SNPs) are a cornerstone of advanced materials science and nanomedicine, prized for their biocompatibility, tunable size, and synthetic versatility.[1] However, for many applications, particularly in drug delivery and diagnostics, the native silica surface requires modification to impart specific functionalities. This guide provides a detailed technical overview and actionable protocols for the surface modification of silica nanoparticles using the bifunctional organosilane, 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine (CAS 128996-12-3).

This specific silane is a valuable surface modification agent due to its unique structure. It possesses hydrolyzable dimethoxy groups that can form stable covalent bonds with the silanol groups on the silica surface, and a terminal piperazine group.[2] The piperazine moiety, with its secondary and tertiary amine functionalities, offers several advantages, including improved yellowing resistance compared to primary amines and a readily available site for further conjugation or for imparting a pH-responsive character to the nanoparticles.[1] Functionalization with this silane can enhance the dispersion of SNPs in polymer matrices, facilitate the loading and controlled release of therapeutic agents, and serve as a platform for the attachment of targeting ligands.[3][4]

This document, designed for researchers and drug development professionals, will delve into the underlying chemistry of the modification process, provide detailed step-by-step protocols for both wet and dry silanization methods, outline a comprehensive suite of characterization techniques to validate the modification, and discuss potential applications of the resulting piperazine-functionalized silica nanoparticles.

The Chemistry of Silanization: A Mechanistic Overview

The surface modification of silica nanoparticles with this compound is a two-step process involving hydrolysis and condensation. This process, known as silanization, results in the formation of a stable siloxane bond (Si-O-Si) between the nanoparticle and the silane.[5]

Step 1: Hydrolysis

The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silane molecule in the presence of water. This reaction forms reactive silanol groups (-Si-OH). The rate of hydrolysis is influenced by pH and the presence of catalysts.[5]

Step 2: Condensation

The newly formed silanol groups on the silane can then undergo condensation in two ways:

-

Surface Condensation: The silanol groups of the hydrolyzed silane react with the silanol groups present on the surface of the silica nanoparticle, forming a stable covalent siloxane bond and releasing a molecule of water. This is the desired reaction for surface modification.

-

Self-Condensation: The silanol groups of adjacent hydrolyzed silane molecules can react with each other, forming polysiloxane oligomers in solution. This can lead to the formation of a thicker, less uniform coating on the nanoparticle surface.

Controlling the reaction conditions is crucial to favor surface condensation over self-condensation to achieve a uniform monolayer of the piperazine functionality on the silica nanoparticle surface.

Experimental Protocols

Two primary methods are employed for the silanization of silica nanoparticles: the wet (slurry) method and the dry method. The choice of method depends on the desired surface coverage, the scale of the reaction, and the properties of the silica nanoparticles.

Protocol 1: Wet (Slurry) Silanization Method

The wet method is the most common approach and involves dispersing the silica nanoparticles in a solvent before adding the silane. This method generally leads to a more uniform surface coating.

Materials:

-

Silica nanoparticles (SNPs)

-

This compound (CAS 128996-12-3)

-

Anhydrous ethanol or toluene

-

Deionized water

-

Optional: Acetic acid or ammonia solution for pH adjustment

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

-

Vacuum oven

Step-by-Step Procedure:

-

Dispersion of Silica Nanoparticles:

-

Disperse a known amount of silica nanoparticles in anhydrous ethanol or toluene in a round-bottom flask. The concentration of SNPs will depend on the particle size and surface area, but a starting point of 1-5% (w/v) is common.

-

Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.

-

-

Hydrolysis of the Silane (Pre-hydrolysis - Optional but Recommended):

-

In a separate container, prepare a solution of this compound in a mixture of ethanol and a small amount of deionized water (e.g., 95:5 v/v ethanol:water). The amount of silane should be calculated based on the surface area of the silica nanoparticles and the desired surface coverage. A common starting point is a 2-5% solution of the silane.

-

Gently stir the silane solution for 1-2 hours at room temperature to allow for partial hydrolysis of the methoxy groups.

-

-

Silanization Reaction:

-

While stirring the silica nanoparticle suspension, slowly add the pre-hydrolyzed silane solution dropwise.

-

Heat the reaction mixture to reflux (typically 60-80 °C for ethanol or 110 °C for toluene) and maintain the reaction for 4-24 hours. The optimal reaction time and temperature may need to be determined empirically.[6]

-

-

Washing and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh anhydrous ethanol or toluene.

-

Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and by-products.

-

-

Drying:

-

After the final wash, dry the purified piperazine-functionalized silica nanoparticles in a vacuum oven at 60-80 °C overnight.

-

Protocol 2: Dry Silanization Method

The dry method is performed without a solvent and is often used for treating dry powders. It can be advantageous for preventing particle agglomeration that can sometimes occur in the wet method.

Materials:

-

Dry silica nanoparticles (pre-dried in a vacuum oven)

-

This compound (CAS 128996-12-3)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Vacuum line or inert gas (e.g., nitrogen or argon) inlet

Step-by-Step Procedure:

-

Preparation:

-

Place the pre-dried silica nanoparticles in a three-neck round-bottom flask equipped with a mechanical stirrer.

-

Heat the nanoparticles under vacuum or a flow of inert gas at 110-120 °C for 2-4 hours to remove any adsorbed water from the surface.

-

-

Silanization Reaction:

-

Cool the flask to room temperature under the inert atmosphere.

-

While stirring the dry silica powder, add this compound dropwise. The amount of silane should be calculated based on the desired surface coverage.

-

After the addition is complete, slowly heat the mixture to 100-120 °C and maintain the reaction for 2-6 hours with continuous stirring.

-

-

Post-Reaction Treatment:

-

After the reaction, cool the flask to room temperature.

-

To remove any unreacted silane, the modified nanoparticles can be washed with an anhydrous solvent like toluene or hexane, followed by centrifugation and drying as described in the wet method protocol. Alternatively, for some applications, the post-reaction treatment may be omitted.

-

Characterization of Piperazine-Functionalized Silica Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

| Technique | Purpose | Expected Results for Successful Modification |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of new peaks corresponding to the C-H stretching of the propyl chain and piperazine ring (around 2800-3000 cm⁻¹), and N-H bending vibrations. A decrease in the intensity of the broad silanol (Si-OH) peak (around 3400 cm⁻¹) may also be observed.[7][8] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (silane) grafted onto the silica surface. | A weight loss step at temperatures between 200-600 °C corresponding to the decomposition of the grafted piperazine-silane. The percentage of weight loss can be used to calculate the grafting density.[9][10] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | A slight increase in the hydrodynamic diameter after modification due to the added organic layer. The polydispersity index (PDI) should remain low, indicating good colloidal stability.[11] |

| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in the zeta potential towards more positive values, especially at neutral or acidic pH, due to the protonation of the amine groups in the piperazine ring.[11] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | The overall morphology and size of the nanoparticles should remain unchanged after modification. The absence of significant agglomeration is a key indicator of a successful and well-controlled process.[7] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | The appearance of nitrogen (N 1s) and carbon (C 1s) peaks in the XPS spectrum confirms the presence of the piperazine-silane on the surface.[12] |

| Quantitative NMR (qNMR) | To determine the total amount of grafted silane. | After dissolution of the silica matrix, the concentration of the released piperazine-propyl fragment can be quantified by ¹H NMR spectroscopy.[13] |

Visualizing the Process and Outcome

Chemical Structure and Reaction

Figure 1: General representation of the silanization reaction.

Experimental Workflow: Wet Silanization

Figure 2: Workflow for the wet silanization method.

Applications in Drug Development and Research

The introduction of the piperazine functionality onto the surface of silica nanoparticles opens up a range of possibilities in drug development and biomedical research:

-

Drug Delivery: The modified nanoparticles can serve as carriers for various therapeutic agents. The piperazine group can be utilized for pH-responsive drug release, where the drug is released more readily in the acidic tumor microenvironment.[14]

-

Gene Delivery: The cationic nature of the protonated piperazine ring can facilitate the binding and delivery of anionic genetic material such as siRNA and DNA.

-

Bioimaging: The functionalized nanoparticles can be further conjugated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.[15]

-

Targeted Therapies: The secondary amine in the piperazine ring provides a reactive site for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store the chemical in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

The surface modification of silica nanoparticles with this compound is a versatile and valuable technique for creating advanced functional materials. By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably produce piperazine-functionalized silica nanoparticles with tailored properties for a wide range of applications in drug delivery, diagnostics, and beyond. The ability to introduce a reactive and pH-responsive functional group onto a stable and biocompatible nanoparticle core makes this a powerful tool in the development of next-generation nanomedicines.

References

- Bounekta, O. et al. (2019). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Fundamental and Applied Sciences, 11(1), 200-226.

- Najafi, M., et al. (2021). Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites.

- Iurciuc (Tincu), C. E., et al. (2020). A Versatile Method for Grafting Polymers on Nanoparticles. ACS omega, 5(2), 1183-1191.

- Park, J. H., et al. (2012). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Applied Surface Science, 258(17), 6497-6502.

- Brinkmann, A., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale advances, 1(3), 1135-1147.

- Li, X., et al. (2024). Functionalized Periodic Mesoporous Silica Nanoparticles for Inhibiting the Progression of Atherosclerosis by Targeting Low-Density Lipoprotein Cholesterol. International Journal of Molecular Sciences, 25(1), 589.

- Jeevanandam, J., et al. (2018). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 63, 733-738.

- Brinkmann, A., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(3), 1135-1147.

- Ahamed, M., et al. (2024). Synthesis and characterization of piperine-modified mesoporous silica nanoparticles for biomedical applications. Biotechnology and Applied Biochemistry, 71(5), 1236-1246.

- Miletto, I., et al. (2018).

- Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir, 34(49), 14976-14987.

- Al-Haque, A., et al. (2022). Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. ACS omega, 7(21), 17937-17949.

- Li, Y., et al. (2023).

- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021).

- De Leo, V., et al. (2024).

- Rahman, M., et al. (2021). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Journal of Nanobiotechnology, 19(1), 1-23.

- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021).

- Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. (2019). Analyst, 144(17), 5145-5155.

- Unger, W. E. S., et al. (2020). Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with. Analytical Methods, 12(40), 4866-4877.

- Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery. (2021). Molecules, 26(3), 578.

- One-pot synthesis and application of novel amino-functionalized silica nanoparticles using guanidine as amino group. (2017). New Journal of Chemistry, 41(19), 10761-10767.

- FTIR Thermal Analysis on Organofunctionalized Silica Gel. (2001). Journal of the Brazilian Chemical Society, 12(2), 159-164.

- Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. (2021).

- Engineering silica nanoparticles for precision nanomedicine: synthesis & functionalization – a review. (2023).

- Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2018). Chemical Engineering Transactions, 63, 733-738.

- “Grafting From” -Living Cationic Polymerization of Poly(isobutylene) from Silica-Nanoparticle Surfaces. (2004). Macromolecules, 37(13), 4785-4792.

- Thymol-Functionalized Silica Nanomaterials Prepared by Post-Grafting Method: Preparation, Characterization, Bactericidal Activity and Mechanism Research. (2024).

- Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. (2020). Pharmaceutics, 12(10), 954.

Sources

- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ajol.info [ajol.info]

- 6. mdpi.com [mdpi.com]

- 7. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]

- 8. mdpi.com [mdpi.com]

- 9. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functionalized Periodic Mesoporous Silica Nanoparticles for Inhibiting the Progression of Atherosclerosis by Targeting Low-Density Lipoprotein Cholesterol [mdpi.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. andreas-brinkmann.net [andreas-brinkmann.net]

- 14. researchgate.net [researchgate.net]

- 15. cetjournal.it [cetjournal.it]

Application Notes and Protocols for 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine in Polymer Composites

Introduction: A Novel Piperazine-Functional Silane for Enhanced Composite Performance

In the continuous pursuit of advanced materials with superior performance, the interface between the inorganic reinforcement and the polymer matrix in composite materials remains a critical determinant of overall properties. Silane coupling agents are indispensable in bridging this interface, creating a robust link that enhances stress transfer, improves filler dispersion, and ultimately elevates the mechanical and environmental resistance of the composite.

This document introduces 1-(3-(dimethoxy(methyl)silyl)propyl)piperazine , a bifunctional organosilane with significant potential as a coupling agent in a variety of polymer composites. Its unique molecular architecture, featuring a piperazine functional group and a dimethoxy(methyl)silyl group, suggests its utility in both thermosetting and thermoplastic composite systems. The piperazine moiety, a cyclic diamine, offers two reactive sites, which can enhance crosslinking in thermoset matrices like epoxies and polyurethanes, and promote strong interfacial adhesion in thermoplastics through hydrogen bonding and improved wettability. Furthermore, piperazine-containing structures have been noted for their contribution to char formation, potentially enhancing the flame-retardant properties of the final composite.

These application notes provide a comprehensive guide for researchers and materials scientists on the utilization of this compound in polymer composites. While direct literature on this specific silane in polymer composites is emerging, the principles outlined herein are grounded in the well-established chemistry of aminosilane coupling agents and provide a robust starting point for formulation development and optimization.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 128996-12-3 |

| Molecular Formula | C₁₀H₂₄N₂O₂Si |

| Molecular Weight | 232.40 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~250 °C (estimated) |

| Density | ~0.98 g/cm³ (estimated) |

Proposed Mechanism of Action

The efficacy of this compound as a coupling agent is predicated on its dual-reactivity. The proposed mechanism involves a two-stage process:

-

Reaction with the Inorganic Filler: The dimethoxy(methyl)silyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica, alumina), forming stable covalent siloxane bonds (Si-O-Filler). This initial step effectively grafts the silane onto the filler surface.

-

Interaction with the Polymer Matrix: The piperazine functional group at the other end of the molecule interacts with the polymer matrix.

-

In Thermosetting Resins (e.g., Epoxies): The secondary amine in the piperazine ring can readily react with epoxy groups, integrating the filler into the crosslinked polymer network. This covalent bonding significantly enhances load transfer from the matrix to the reinforcement.

-

In Thermoplastic Resins (e.g., Polyamides, Polyesters): The piperazine group can form strong hydrogen bonds with polar groups in the polymer chain. This improves interfacial adhesion and can also enhance the dispersion of the filler within the matrix.

-

This molecular bridge created by the silane is crucial for improving the overall performance of the composite material.[1][2][3]

Visualizing the Coupling Mechanism

Caption: Proposed mechanism of this compound at the filler-matrix interface.

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers

This protocol details the procedure for treating the surface of inorganic fillers such as silica, glass fibers, or talc with this compound.

Materials and Equipment:

-

Inorganic filler (e.g., silica powder, chopped glass fibers)

-

This compound

-

Solvent (e.g., ethanol/water mixture, 95:5 v/v)

-

Acetic acid (optional, for pH adjustment)

-

High-shear mixer or rotary evaporator

-

Oven

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Filler Preparation: Ensure the filler is dry by heating it in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator.

-

Silane Solution Preparation:

-

Prepare a 1-2% (w/w) solution of this compound in the ethanol/water solvent.

-

For hydrolysis of the silane, allow the solution to stand for approximately 1 hour with gentle agitation. For most aminosilanes, pH adjustment is not necessary.

-

-

Filler Treatment:

-

Slurry Method: Add the dried filler to the silane solution to form a slurry. The amount of solution should be sufficient to completely wet the filler. Agitate the slurry for 15-30 minutes.

-

Spray Method: For larger quantities, the silane solution can be sprayed onto the filler while it is being agitated in a high-shear mixer.

-

-

Solvent Removal: Remove the solvent by filtration or using a rotary evaporator at 40-50°C.

-

Drying and Curing:

-

Dry the treated filler in an oven at 60-80°C for 1-2 hours to remove residual solvent.

-

Cure the silane layer by heating the filler at 110-120°C for 30-60 minutes. This promotes the formation of covalent bonds between the silane and the filler surface.

-

-

Storage: Store the surface-treated filler in a dry, sealed container until use.

Protocol 2: Preparation of Polymer Composites

This protocol provides a general method for incorporating the silane-treated filler into a polymer matrix. The example below uses an epoxy resin system.

Materials and Equipment:

-

Silane-treated filler (from Protocol 1)

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Curing agent for epoxy resin (e.g., an amine hardener)

-

Mechanical stirrer or planetary mixer

-

Vacuum oven or desiccator

-

Molds for sample preparation

-

Hot press (for thermosets) or extruder/injection molder (for thermoplastics)

Procedure:

-

Degassing: Degas the epoxy resin and curing agent separately under vacuum for 30 minutes to remove any entrapped air.

-

Dispersion of Filler:

-

Add the desired amount of silane-treated filler to the degassed epoxy resin.

-

Mix thoroughly using a mechanical stirrer at a moderate speed (e.g., 500-1000 rpm) for 15-30 minutes, or until a homogeneous dispersion is achieved. Mild heating (40-50°C) can reduce the viscosity of the resin and aid in dispersion.

-

For optimal dispersion of nano-fillers, ultrasonication may be employed.

-

-

Addition of Curing Agent:

-

Add the stoichiometric amount of the curing agent to the filler-resin mixture.

-

Mix thoroughly for another 5-10 minutes, avoiding the introduction of air bubbles.

-

-

Degassing the Mixture: Degas the final mixture under vacuum for 10-15 minutes to remove any air introduced during mixing.

-

Casting and Curing:

-

Pour the mixture into pre-heated and release-agent-coated molds.

-

Cure the composite according to the resin manufacturer's recommended curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

-

-

Post-Curing and Demolding:

-

Allow the samples to cool to room temperature before demolding.

-

Post-curing at a higher temperature may be necessary to achieve optimal properties.

-

Workflow for Composite Preparation

Caption: Experimental workflow for the preparation of polymer composites with silane-treated fillers.

Expected Performance Enhancements

The incorporation of this compound as a coupling agent is anticipated to lead to significant improvements in the properties of polymer composites. The following table provides illustrative data based on typical enhancements observed with aminosilane coupling agents in filled polymer systems. Actual results will depend on the specific polymer matrix, filler type and loading, and processing conditions.

| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Expected Improvement | Rationale |

| Tensile Strength (MPa) | 50 | 75 | +50% | Improved stress transfer across the filler-matrix interface.[1] |

| Flexural Modulus (GPa) | 3.0 | 4.2 | +40% | Enhanced stiffness due to better filler-matrix adhesion. |

| Impact Strength (kJ/m²) | 25 | 35 | +40% | Better energy dissipation at the interface, preventing crack propagation. |

| Water Absorption (%) | 0.8 | 0.3 | -62.5% | Formation of a hydrophobic siloxane layer at the filler surface, reducing water ingress. |

| Glass Transition Temp. (Tg) (°C) | 150 | 165 | +15°C | Restricted polymer chain mobility at the interface due to strong interactions with the silane.[4][5] |

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents a promising avenue for the development of high-performance polymer composites. Its unique piperazine functionality offers the potential for enhanced reactivity and adhesion, particularly in thermosetting systems. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers to explore the capabilities of this novel silane coupling agent. Further studies are warranted to quantify its effects in various polymer-filler systems and to fully elucidate its structure-property relationships. Optimization of treatment conditions and loading levels will be key to unlocking the full potential of this versatile molecule in advanced materials applications.

References

-

Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. (2021). Polimery. Retrieved January 24, 2026, from [Link]

-

The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Small core of piperazine/silane aggregation initiate efficient charring flame retardant effect in polypropylene composites. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (2018). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Chemical Structural Coherence Principle on Polymers for Better Adhesion. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Enhancement of Adhesive Bonding Properties of Polyetheretherketone-based Materials using Plasma Surface Modifications. (2018). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Application Note: Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane as a Versatile, pH-Responsive Linker for Bioconjugation and Surface Modification

Abstract

In the landscape of advanced drug delivery and diagnostics, the linker molecule connecting a payload to a carrier or surface is a critical determinant of efficacy, stability, and functionality.[1][2] This guide details the experimental use of dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane, a heterobifunctional linker possessing a unique combination of a surface-reactive silane group and a conjugatable, pH-sensitive piperazine moiety. The dimethoxysilane terminus allows for covalent immobilization onto hydroxylated inorganic substrates like silica and metal oxides, while the terminal piperazine offers a nucleophilic site for payload attachment and introduces pH-responsive characteristics.[3][4] We provide scientifically-grounded protocols for the synthesis, surface immobilization, and subsequent bioconjugation of this linker, highlighting its potential in creating sophisticated drug delivery systems, diagnostic platforms, and tailored biomaterials.

Introduction: A Linker with Dual Personality

The efficacy of many modern therapeutics and diagnostic tools hinges on the precise tethering of active molecules to substrates. Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane is an exemplary molecule for this purpose, offering two distinct chemical functionalities.

-

The Silane Anchor: The dimethoxy-methyl-silyl group is the substrate-binding domain. In the presence of trace water, the methoxy groups hydrolyze to form reactive silanols (-Si-OH).[5] These silanols can then undergo condensation reactions with hydroxyl groups present on inorganic surfaces (e.g., glass, silica, titanium oxide) to form stable, covalent siloxane bonds (-Si-O-Substrate).[6] They can also self-condense with other silane molecules to form a cross-linked polysiloxane network on the surface.[7] This process, known as silanization, creates a robust and durable attachment.[8]

-

The Piperazine Payload Interface: The piperazine ring serves as the conjugation and functional hub.[9] The secondary amine in the ring is a potent nucleophile, readily available for forming stable amide, urea, or thiourea bonds with payloads containing carboxylic acids, isocyanates, or isothiocyanates, respectively.[10][11] Furthermore, piperazine's basicity allows it to be protonated in acidic environments, such as those found in endosomes or the tumor microenvironment.[] This change in protonation state can alter the linker's solubility and conformation, offering a built-in mechanism for pH-triggered payload release or enhanced cellular uptake.[9][13]

Caption: Logical diagram of the linker's dual functionality.

Synthesis of Dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane

This protocol is adapted from established methods for synthesizing similar N-substituted piperazinyl silane coupling agents.[14] The reaction proceeds via a nucleophilic substitution where piperazine displaces the chlorine atom from 3-chloropropyl(dimethoxy)methylsilane. An excess of piperazine is used to act as both the nucleophile and the base to neutralize the HCl byproduct.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Piperazine, anhydrous | ≥99% | e.g., Sigma-Aldrich | Must be anhydrous to prevent silane hydrolysis. |

| 3-Chloropropyl(dimethoxy)methylsilane | 95-97% | e.g., Gelest, Inc. | |

| Toluene, anhydrous | ≥99.8% | e.g., Sigma-Aldrich | Reaction solvent. |

| Diethyl ether, anhydrous | ≥99% | e.g., Sigma-Aldrich | For precipitation. |

| Round-bottom flask with reflux condenser | - | - | |

| Magnetic stirrer with heating | - | - | |

| Filtration apparatus | - | - | For collecting precipitate. |

| Rotary evaporator | - | - | For solvent removal. |

Synthesis Workflow

Caption: Reaction scheme for linker synthesis.

Step-by-Step Protocol

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous piperazine (2.5 equivalents) in anhydrous toluene.

-

Addition of Silane: To the stirring solution, add 3-chloropropyl(dimethoxy)methylsilane (1.0 equivalent) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. A white precipitate (piperazine hydrochloride) will form as the reaction progresses.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the piperazine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield the pure dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane as a colorless liquid.

-

Characterization

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., Si-O-C, C-N, N-H).

-

Mass Spectrometry (GC-MS or ESI-MS): To confirm the molecular weight (232.40 g/mol ).[15]

Application Protocol: Surface Modification of Silica Nanoparticles

This protocol describes the covalent attachment of the linker to a hydroxylated surface, using silica nanoparticles (SiNPs) as a model substrate. The key is the controlled hydrolysis of the alkoxysilane groups followed by condensation onto the SiNP surface.[5][16]

Workflow for Silanization

Caption: Experimental workflow for nanoparticle silanization.

Step-by-Step Protocol

-

Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 20 mL) via bath sonication until a homogenous suspension is achieved. Causality: Anhydrous solvent prevents premature, uncontrolled self-polymerization of the silane in solution.

-

Silane Addition: In a separate vial, prepare a solution of the linker in anhydrous toluene (e.g., 2% w/v). Add this solution to the nanoparticle suspension under vigorous stirring. A typical ratio is 5-10 µL of silane per m² of nanoparticle surface area.

-

Reaction Initiation: The reaction can be initiated by the water already adsorbed on the silica surface. For less reactive surfaces, a substoichiometric amount of water (relative to the silane) can be added to catalyze hydrolysis.[17]

-

Reaction & Curing:

-

Heat the mixture to 80 °C and stir overnight under an inert atmosphere.

-

Collect the nanoparticles by centrifugation.

-

Wash the particles sequentially with toluene and ethanol (3 times each) to remove any unbound silane.

-

Cure the functionalized nanoparticles by heating at 110 °C under vacuum for 2-3 hours. Causality: Curing drives the condensation reaction to completion, forming stable covalent bonds and removing residual water and solvent.

-

Protocol Validation: Surface Characterization

Confirming successful surface modification is crucial.[18]

| Technique | Expected Result for Successful Silanization |

| XPS (X-ray Photoelectron Spectroscopy) | Appearance of N 1s and Si 2p signals corresponding to the linker. An increase in the C 1s signal.[8] |

| Zeta Potential Analysis | A significant shift in the surface charge, typically towards a more positive value at neutral pH due to the piperazine groups. |

| Contact Angle Goniometry | If modifying a flat silica wafer, an increase in the water contact angle, indicating a change from a hydrophilic to a more hydrophobic surface.[19] |

| FT-IR Spectroscopy | Appearance of C-H stretching peaks (~2800-3000 cm⁻¹) from the propyl chain and piperazine ring. |

Application Protocol: Payload Conjugation

This protocol demonstrates how to conjugate a carboxyl-containing payload (using the fluorescent dye 5-Carboxyfluorescein as a model) to the piperazine-functionalized nanoparticles via carbodiimide chemistry.

Step-by-Step Protocol

-

Payload Activation: In an anhydrous solvent like DMF or DMSO, dissolve the carboxyl-containing payload (1.2 equivalents), EDC hydrochloride (1.5 equivalents), and N-hydroxysuccinimide (NHS) (1.5 equivalents). Stir at room temperature for 1 hour in the dark to form the NHS-ester. Causality: Converting the carboxylic acid to a more reactive NHS-ester prevents side reactions and improves coupling efficiency with the secondary amine of the piperazine.

-

Nanoparticle Suspension: Re-disperse the piperazine-functionalized nanoparticles in the same anhydrous solvent.

-

Conjugation Reaction: Add the activated payload solution to the nanoparticle suspension. Stir the reaction overnight at room temperature, protected from light.

-

Washing: Collect the conjugated nanoparticles by centrifugation. Wash repeatedly with the reaction solvent and then with a buffered aqueous solution (e.g., PBS) to remove unreacted payload and coupling agents.

-

Final Resuspension: Resuspend the final conjugate in the desired buffer for storage or downstream application.

Protocol Validation: Conjugation Characterization

-

Fluorescence Spectroscopy/Microscopy: For a fluorescent payload, successful conjugation will be evident by strong fluorescence associated with the nanoparticle pellet after washing.

-

UV-Vis Spectroscopy: Quantification of the payload can be achieved by measuring the absorbance of the supernatant before and after conjugation, or by measuring the absorbance of the payload after cleaving it from a known quantity of nanoparticles.

References

- CN103483371A - Preparation and application of N-methyl piperazinyl silane coupling agent.

- Desantis, J., et al. (2022).

- PubChem. Methyldimethoxysilane.

- Haso, F. (2023). Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive.

- Dong, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.

- Pohl, E. R. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- BLDpharm. 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine.

- Dong, D., et al. (2019).

- US4395563A - Hydrolysis of alkoxysilanes.

- Jähde, P., & Thiesen, P. H. (n.d.). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnlsQy6fBpZAYuaoyXNAPKdi_yQSCXAt-Qt39qtwN0CWL1w0GdPK7TJ9jsaAVrf3Zu_0obVI8YUyGsyBNuIeTtpF4yaKP23kqGCq6QryOlks8dfkEOLUoa8IasU1fUp2L5RilT-kgLSpaFJMk0ZBUczZu77gYyy7VnMF2QkhFB753_icUT6hg_Kc8UvRaUyMD0XC0by28a9j-GZdbunqr8FvgvE2FiQGXcJuEpDW29K9dP8OSsU15M1lzrdeAqyCRS2H-q4tZ6Fo3JF0ZC3rBLgAW3eD3PY2pLeT7pgEO4loFoBKlX09DqmuTrb9xzYbfYNizWfnxdYE8OCAdIog0=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnlsQy6fBpZAYuaoyXNAPKdi_yQSCXAt-Qt39qtwN0CWL1w0GdPK7TJ9jsaAVrf3Zu_0obVI8YUyGsyBNuIeTtpF4yaKP23kqGCq6QryOlks8dfkEOLUoa8IasU1fUp2L5RilT-kgLSpaFJMk0ZBUczZu77gYyy7VnMF2QkhFB753_icUT6hg_Kc8UvRaUyMD0XC0by28a9j-GZdbunqr8FvgvE2FiQGXcJuEpDW29K9dP8OSsU11. Hentzen, N. B., et al. (2023).

- Desantis, J., et al. (2022).

- Panattoni, A. (2025).

- Fiedot-Toboła, M., et al. (2020). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.

- Shin-Etsu Silicone. (n.d.). Silane coupling agents.

- L الحمل, M., et al. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.

- Caron, G., et al. (2020). Drug Discovery Today.

- Chen, F., et al. (2007). [Characterizing methods of structure and character for silane film on metal surface]. Se Pu.

- Abzena. (2024).

- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of dimethoxy diphenyl silane.

- Jo, K., et al. (2000). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- Agut, G. (2017). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet.

- BOC Sciences. (n.d.).

- Matinlinna, J. P., et al. (2006). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Journal of Dentistry.

- Wiele, B., et al. (2015).

- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.

- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.

- Surface Science and Technology. (n.d.).

- Lambert, J. M. (Ed.). (n.d.).

- Karegoudar, P., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)

- Pérez-Madrigal, M. M., et al. (2020). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics.

- Matinlinna, J. P., et al. (2006). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Research Explorer The University of Manchester.

Sources

- 1. abzena.com [abzena.com]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 4. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 7. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103483371A - Preparation and application of N-methyl piperazinyl silane coupling agent - Google Patents [patents.google.com]

- 15. 128996-12-3|this compound|BLD Pharm [bldpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 18. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. parksystems.com [parksystems.com]

Application Notes and Protocols for Self-Assembled Monolayers of γ-Piperazinylpropylmethyldimethoxysilane

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. They represent a cornerstone of nanotechnology and surface engineering, enabling precise control over the physicochemical properties of interfaces. This guide provides a detailed protocol for the formation of self-assembled monolayers using γ-Piperazinylpropylmethyldimethoxysilane (CAS No. 128996-12-3).

This bifunctional organosilane is of particular interest to researchers in drug development, biomaterials, and sensor technology.[1] Its piperazine headgroup offers sites for further chemical modification, while the dimethoxysilyl group provides a robust anchor to hydroxylated surfaces.[1] The dual reactivity allows this molecule to act as a crucial link between inorganic substrates and organic or biological systems.[1] This document will detail the underlying chemical principles, a step-by-step laboratory protocol, and methods for the characterization of the resulting monolayer.

Molecular Profile: γ-Piperazinylpropylmethyldimethoxysilane

| Parameter | Value |

| CAS Number | 128996-12-3 |

| Molecular Formula | C10H24N2O2Si |

| Molecular Weight | 232.40 g/mol |

| Boiling Point | 279.6 ± 25.0 °C at 760 Torr |

| Density | 0.946 ± 0.06 g/cm³ |

| Refractive Index | 1.4628 |

| Flash Point | 122.9 ± 23.2 °C |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Data sourced from ChemicalBook.[2]

Mechanism of Silane Self-Assembly

The formation of a silane-based SAM is a multi-step process that relies on the reactivity of the methoxysilyl groups with hydroxylated surfaces.[3] The process can be broken down into the following key stages:

-

Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH3) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).

-

Physisorption: The silanol-containing molecules adsorb onto the hydroxylated substrate surface via hydrogen bonding.

-

Condensation (Covalent Bonding): The silanol groups of the molecule covalently bond with the hydroxyl groups (-OH) on the substrate, releasing water or methanol as a byproduct. This step anchors the molecule to the surface.

-

Lateral Polymerization: Adjacent silanol groups on neighboring molecules can also condense with each other, forming a cross-linked siloxane (-Si-O-Si-) network. This lateral polymerization contributes to the stability and dense packing of the monolayer.

Experimental Workflow

The following diagram illustrates the key stages in the formation of a γ-Piperazinylpropylmethyldimethoxysilane SAM.

Caption: Workflow for the formation and characterization of a silane-based SAM.

Detailed Protocol

I. Reagents and Equipment

-

γ-Piperazinylpropylmethyldimethoxysilane (CAS 128996-12-3)

-

Anhydrous solvent (e.g., toluene or ethanol)

-

Substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) (Caution: Extremely corrosive and reactive) or RCA-1 solution (5:1:1 DI water: 27% NH4OH: 30% H2O2)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen or Argon gas source

-

Sonicator

-

Oven or hotplate

-

Glassware (beakers, petri dishes)

-

Tweezers

II. Substrate Preparation (Hydroxylation)

A pristine and highly hydroxylated surface is critical for the formation of a high-quality SAM.

-

Cleaning:

-

Piranha Etch (for silicon and glass): Submerse the substrates in freshly prepared piranha solution for 15-30 minutes. Extreme caution is required when handling piranha solution. It reacts violently with organic materials.[4]

-

RCA-1 Clean (for silicon): Alternatively, sonicate substrates in RCA-1 solution at 75-80°C for 15 minutes.

-

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas.

-

Surface Activation (Hydroxylation): Immediately before use, treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes to generate a high density of surface hydroxyl groups. If a plasma cleaner is not available, a final rinse with a mild acid followed by DI water can also be effective.

III. Silane Solution Preparation

-

Work in a low-humidity environment (e.g., a glovebox or under a nitrogen blanket) to minimize premature hydrolysis of the silane in the bulk solution.

-

Prepare a dilute solution of γ-Piperazinylpropylmethyldimethoxysilane in an anhydrous solvent. A typical starting concentration is 1% (v/v). The optimal concentration may need to be determined empirically.

IV. Self-Assembled Monolayer Deposition

-

Immerse the freshly hydroxylated substrates into the silane solution.[5] Ensure the entire surface is in contact with the solution.

-

Seal the container to minimize exposure to atmospheric moisture.

-

Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[5]

V. Post-Deposition Rinsing and Curing

-

Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.[6] Sonication for 1-2 minutes in fresh solvent can aid in removing loosely bound silane.

-

Curing (Annealing): To promote further cross-linking within the monolayer and strengthen the covalent bonds to the substrate, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.

-

Final Rinse: Perform a final rinse with the solvent to remove any remaining unbound material.

-

Drying: Dry the substrates under a stream of nitrogen or argon gas. The SAM-coated substrates are now ready for characterization or further use.

Characterization of the Self-Assembled Monolayer

Verifying the quality of the SAM is a crucial step. Several analytical techniques can be employed to assess the coverage, thickness, and surface properties of the monolayer.

| Technique | Information Obtained |

| Contact Angle Goniometry | Provides information on the surface energy and hydrophobicity/hydrophilicity of the monolayer. A successful SAM formation should result in a significant and uniform change in the water contact angle compared to the bare substrate. |

| Atomic Force Microscopy (AFM) | Used to visualize the surface topography and measure roughness.[7] A high-quality SAM should exhibit a smooth surface. It can also be used to measure the thickness of the monolayer through nanoindentation or by imaging a patterned surface.[7] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface.[7] The presence of Si, C, N, and O peaks corresponding to the silane molecule and the disappearance or attenuation of the substrate signal confirms the presence of the monolayer. |

| Ellipsometry | A non-destructive optical technique used to measure the thickness of the thin film with high precision.[8] |

Applications in Research and Drug Development

The ability to functionalize surfaces with γ-Piperazinylpropylmethyldimethoxysilane opens up numerous possibilities:

-

Biomaterial Surface Modification: The piperazine group can be used to immobilize proteins, peptides, or other biomolecules to study cell adhesion and signaling.

-

Drug Delivery: Functionalized nanoparticles can be created for targeted drug delivery applications.

-

Biosensors: The monolayer can serve as a linker for attaching biorecognition elements (e.g., antibodies, enzymes) to a sensor surface.[3]

-

Adhesion Promotion: In composite materials, this silane can act as a coupling agent to improve the adhesion between an inorganic filler and an organic polymer matrix.[9]

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete or Patchy Monolayer | Inadequate substrate cleaning/hydroxylation. | Optimize the cleaning and surface activation steps. Ensure the substrate is highly hydrophilic before deposition. |

| Premature hydrolysis of silane. | Use anhydrous solvents and work in a low-humidity environment. | |

| Insufficient incubation time. | Increase the deposition time to allow for complete monolayer formation. | |

| Aggregates on the Surface | Silane polymerization in solution. | Prepare the silane solution immediately before use. Avoid prolonged storage of the solution. |

| Inadequate rinsing. | Improve the post-deposition rinsing protocol, including a sonication step. | |

| Poor Adhesion of the Monolayer | Incomplete curing. | Ensure the curing temperature and time are sufficient to promote covalent bonding and cross-linking. |

Conclusion

The protocol outlined in this document provides a robust framework for the creation of high-quality self-assembled monolayers of γ-Piperazinylpropylmethyldimethoxysilane. By carefully controlling the experimental parameters, particularly substrate preparation and the deposition environment, researchers can generate well-defined, functionalized surfaces suitable for a wide range of applications in drug development, materials science, and biotechnology. The versatility of the terminal piperazine group makes this a valuable tool for advanced surface engineering.

References

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

-

ACS Publications. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. Retrieved from [Link]

-

Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Retrieved from [Link]

-

Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Changfu Chemical. (n.d.). The Many Applications of Triethylsilane: From Synthesis to Industry. Retrieved from [Link]

-

Hangzhou Jessica Chemicals Co.,Ltd. (n.d.). γ-piperazinylpropylmethyldimethoxysilane|KH-608|128996-12-3. Retrieved from [Link]

-

The Mrksich Group. (n.d.). self-assembled monolayers of alkanethiolates on gold. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

-

Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers. Retrieved from [Link]

-

NIH. (n.d.). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Retrieved from [Link]

-

ACS Publications. (n.d.). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. Retrieved from [Link]

-

PubMed. (n.d.). Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface. Retrieved from [Link]

-

SiSiB. (n.d.). SiSiB® PC1412 Piperazinylpropylmethyldimethoxysilane, CAS 128996123. Retrieved from [Link]

-

Åbo Akademi University Research Portal. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Retrieved from [Link]

-

ResearchGate. (2013). Characterisation of self-assembled monolayers?. Retrieved from [Link]

-

Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]

-

Changfu Chemical. (n.d.). The Role of Silicon in Organic, Organometallic and Polymer Chemistry. Retrieved from [Link]

Sources

- 1. SiSiB® PC1412 Piperazinylpropylmethyldimethoxysilane, CAS 128996123 [sinosil.com]

- 2. γ-Piperazinylpropylmethyldimethoxysilane | 128996-12-3 [chemicalbook.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lee.chem.uh.edu [lee.chem.uh.edu]

- 7. Characterization of Self-Assembled Monolayers on a Ruthenium Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. silicorex.com [silicorex.com]

Troubleshooting & Optimization